molecular formula C14H23NO3 B1458316 (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid CAS No. 1807938-90-4

(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid

Cat. No. B1458316
CAS RN: 1807938-90-4
M. Wt: 253.34 g/mol
InChI Key: FVHQHCIOKQXIMY-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid, also known as Vilazodone, is a novel antidepressant drug that was approved by the US Food and Drug Administration (FDA) in 2011. This drug is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. Vilazodone is used for the treatment of major depressive disorder (MDD) in adults.

Mechanism of Action

(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid works by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological functions. This compound selectively inhibits the reuptake of serotonin by the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This compound also acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. The drug increases the levels of serotonin in the synaptic cleft, which leads to the activation of postsynaptic 5-HT1A receptors. This activation leads to the inhibition of the firing of serotonergic neurons, which in turn leads to a decrease in the release of serotonin. This compound also has an effect on other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid for lab experiments include its selective inhibition of serotonin reuptake and its partial agonist activity at the 5-HT1A receptor. These properties make this compound a useful tool for studying the role of serotonin in the regulation of mood and anxiety. The limitations of this compound for lab experiments include its specificity for the serotonin system, which may limit its usefulness for studying other neurotransmitter systems. Additionally, this compound may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid. One area of research is the development of new antidepressant drugs that target multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine. Another area of research is the identification of biomarkers that can predict response to this compound and other antidepressant drugs. Additionally, research is needed to investigate the long-term effects of this compound on brain function and structure. Finally, this compound may have potential applications in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia, which warrant further investigation.

Scientific Research Applications

(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid has been extensively studied in preclinical and clinical trials. The drug has been shown to be effective in the treatment of MDD, with a favorable safety profile. This compound has also been studied in the treatment of other psychiatric disorders, such as generalized anxiety disorder (GAD) and social anxiety disorder (SAD), with promising results.

properties

IUPAC Name

acetic acid;(1S)-1-[4-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.C2H4O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13;1-2(3)4/h4-7,9-10H,8,13H2,1-3H3;1H3,(H,3,4)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHQHCIOKQXIMY-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCC(C)C)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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